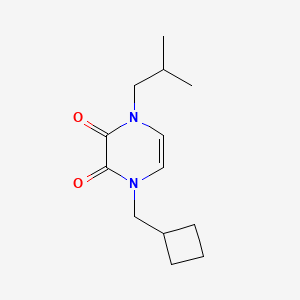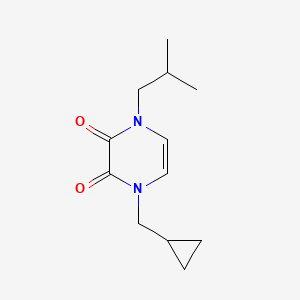
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione, otherwise known as 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione, is a compound with a wide variety of applications in the field of science. This compound has been used in a number of scientific research applications, such as in the synthesis of new molecules, in the study of biochemical and physiological effects, and in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of scientific research applications. It has been used in the synthesis of new molecules, such as polyaromatic hydrocarbons and heterocyclic compounds. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs on the human body. Additionally, it has been used in laboratory experiments, such as in the study of the structure and reactivity of molecules.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of imine bonds between molecules. It is also believed that the compound can act as a receptor for molecules, allowing them to bind to it and undergo a chemical reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione are not yet fully understood. However, it is believed that the compound can act as a receptor for molecules, allowing them to bind to it and undergo a chemical reaction. This could potentially lead to the formation of new molecules or the alteration of existing molecules. Additionally, it is believed that the compound could potentially have an effect on biochemical processes, such as the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in experiments is its ability to act as a catalyst for the formation of imine bonds between molecules. This makes it a useful tool in the synthesis of new molecules. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. One of the main limitations of using this compound in experiments is that its mechanism of action is not yet fully understood. This can make it difficult to predict the outcome of experiments involving this compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione. One potential direction is to further investigate the compound’s mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of new molecules. Additionally, research could be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments. Finally, research could be conducted to explore the potential of using this compound in drug development and delivery.
Synthesemethoden
The synthesis of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione is a multi-step process. The compound is synthesized by combining two molecules, 2-methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine and 2,3-dione. This reaction is catalyzed by a base such as sodium hydroxide. The first step of the reaction involves the formation of an imine bond between the two molecules, followed by the formation of a dihydropyrimidine ring. The final step of the reaction involves the formation of a pyrazine ring. The reaction is typically carried out in a polar solvent such as dimethylformamide.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h4,6-7,9H,1,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZHVGBNCACOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-4-prop-2-enylpyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6460909.png)
![5-bromo-4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6460915.png)
![4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6460918.png)
![4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6460921.png)
![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460941.png)
![1-[(2-chlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460946.png)
![1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460962.png)


![1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460988.png)
![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)
![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461000.png)
![6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461001.png)
![2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6461007.png)